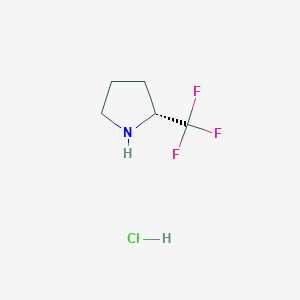

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAKBWWZKKFYLRW-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389310-06-8 | |

| Record name | Pyrrolidine, 2-(trifluoromethyl)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389310-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride CAS number

An In-depth Technical Guide to (R)-2-Trifluoromethyl-pyrrolidine Hydrochloride: A Core Scaffold in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chiral synthons, this compound has emerged as a uniquely valuable scaffold. Its growing prominence stems from the powerful combination of a stereodefined pyrrolidine ring and the strategic placement of a trifluoromethyl (CF₃) group. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in synthetic chemistry, grounded in established scientific principles.

The definitive CAS Number for this compound is 1389310-06-8 [1][2]. It is crucial to distinguish this from the racemic mixture, (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride (CAS No. 868623-97-6), and the free base, (R)-(-)-2-(Trifluoromethyl)pyrrolidine (CAS No. 119618-29-0)[3][4][5].

Physicochemical and Structural Characteristics

The hydrochloride salt form of (R)-2-Trifluoromethyl-pyrrolidine is favored in synthetic applications as it enhances solubility and simplifies handling, particularly in aqueous reaction media, compared to the free base[6]. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1389310-06-8 | [1][2] |

| Molecular Formula | C₅H₉ClF₃N | [1][2] |

| Molecular Weight | 175.58 g/mol | [1][2][6] |

| Appearance | Solid | |

| Melting Point (free base) | 29-33 °C | |

| Boiling Point (free base) | 110-111 °C | |

| InChI Key | UAKBWWZKKFYLRW-PGMHMLKASA-N | [2] |

The Strategic Value in Medicinal Chemistry

The utility of this compound lies in the synergistic effects of its two key structural features: the pyrrolidine core and the trifluoromethyl substituent.

The Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs[7]. Its non-planar, saturated heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets. This structural rigidity can lead to enhanced binding affinity and selectivity compared to more flexible aliphatic amines.

The Trifluoromethyl Group Advantage

The incorporation of a trifluoromethyl group (CF₃) is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties[8]. The CF₃ group is highly electronegative and metabolically stable. Its introduction into a drug candidate can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life.

-

Increase Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes, including the blood-brain barrier[6][8]. This is a key reason for its use in developing neuroactive compounds and CNS agents[6].

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group lowers the pKa of the nearby pyrrolidine nitrogen, influencing its ionization state at physiological pH and potentially affecting target binding and solubility.

-

Improve Bioavailability: The combined effects on metabolic stability and membrane permeability frequently lead to enhanced oral bioavailability of the parent drug[6].

The combination of these features makes this compound a powerful building block for structure-activity relationship (SAR) studies, allowing chemists to systematically investigate the impact of fluorination on biological activity[6].

Synthesis and Handling

A common and reliable method for preparing the hydrochloride salt involves the deprotection of an N-protected precursor, typically the N-Boc derivative. This acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine synthesis.

Experimental Protocol: Synthesis from N-Boc-(R)-2-Trifluoromethyl-pyrrolidine

This protocol describes the final deprotection and salt formation step. The causality behind each step is critical for success.

-

Dissolution: Dissolve N-Boc-(R)-2-Trifluoromethyl-pyrrolidine (1.0 eq) in a suitable anhydrous solvent such as ethyl acetate or 1,4-dioxane (approx. 0.2-0.5 M concentration).

-

Causality: Anhydrous conditions are essential to prevent water from competing with the chloride ion and to avoid unwanted side reactions. Ethyl acetate is a good choice as it readily dissolves the starting material and the resulting salt product has low solubility, facilitating its precipitation.

-

-

Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution for 5-10 minutes, or add a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C. Monitor the reaction mixture's pH to ensure it becomes strongly acidic (pH < 2)[9].

-

Causality: The strong acid protonates the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, isobutylene, and carbon dioxide. The pyrrolidine nitrogen is simultaneously protonated by the excess HCl to form the desired hydrochloride salt. Performing this at 0 °C controls the exothermicity of the reaction.

-

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed[9].

-

Causality: Allowing the reaction to proceed at room temperature ensures complete deprotection. Chromatographic monitoring provides a definitive endpoint, preventing unnecessary exposure to harsh acidic conditions.

-

-

Isolation: As the reaction proceeds, the hydrochloride salt will often precipitate from the solution. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl[9].

-

Causality: The low solubility of the ammonium salt in the non-polar solvent drives the reaction to completion and provides a simple method of initial purification.

-

-

Purification: Triturate the resulting solid residue with a non-polar solvent like methyl tert-butyl ether (MTBE) or diethyl ether. Decant the solvent and repeat 2-3 times. Dry the solid product under vacuum.

-

Causality: Trituration with a non-polar solvent washes away any soluble organic byproducts (like isobutylene oligomers), yielding the purified this compound as a solid.

-

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. By providing a stereochemically defined, metabolically robust, and synthetically versatile scaffold, it empowers medicinal chemists to systematically enhance the drug-like properties of new chemical entities. Its judicious application in drug discovery programs, particularly those targeting the central nervous system, will undoubtedly continue to contribute to the development of next-generation therapeutics. Understanding its properties, synthesis, and handling is essential for any scientist looking to leverage its full potential.

References

- (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride - MySkinRecipes.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- (R)-(-)-2-(Trifluoromethyl)pyrrolidine 97 119618-29-0 - Sigma-Aldrich.

- 2-(Trifluoromethyl)pyrrolidine | C5H8F3N | CID 2782839 - PubChem.

- Safety D

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NCBI.

- (R)-2-Trifluoromethylpyrrolidine hydrochloride - Oakwood Chemical.

- SAFETY D

- Safety D

- Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google P

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- (±)-2-(Trifluoromethyl)pyrrolidine = 96.0 868623-97-6 - Sigma-Aldrich.

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers.

- This compound 1389310-06-8 wiki - Guidechem.

- Safety D

- 2-(Trifluoromethyl)

- (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride - Oakwood Chemical.

Sources

- 1. (R)-2-Trifluoromethylpyrrolidine hydrochloride [oakwoodchemical.com]

- 2. guidechem.com [guidechem.com]

- 3. (±)-2-(三氟甲基)吡咯烷 盐酸盐 ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride [oakwoodchemical.com]

- 6. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to Determining the Solubility Profile of (R)-2-Trifluoromethyl-pyrrolidine hydrochloride in Organic Solvents

Introduction to (R)-2-Trifluoromethyl-pyrrolidine hydrochloride: A Key Chiral Intermediate

(R)-2-Trifluoromethyl-pyrrolidine and its hydrochloride salt are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the trifluoromethyl group can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1] The hydrochloride salt form is frequently utilized to improve the handling characteristics and aqueous solubility of the parent amine.[1] However, for its application in organic synthesis, understanding its solubility in non-aqueous media is crucial for reaction design, optimization, and purification processes.

Physicochemical Properties and Their Influence on Solubility

A comprehensive understanding of the physicochemical properties of this compound is the foundation for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClF₃N | [3] |

| Molecular Weight | 175.58 g/mol | [3] |

| Appearance | White to yellow to brown solid | [2] |

| Melting Point of Free Base | 29 - 33 °C | |

| Boiling Point of Free Base | 110 - 111 °C |

The hydrochloride salt structure introduces ionic character, which generally increases solubility in polar solvents capable of solvating both the cation (pyrrolidinium) and the chloride anion. The trifluoromethyl group, being highly electronegative, can participate in hydrogen bonding as an acceptor, further influencing interactions with protic solvents.

Based on these properties, a qualitative prediction of solubility can be made:

-

High Solubility Expected: Polar protic solvents such as methanol, ethanol, and isopropanol are likely to be effective solvents due to their ability to form hydrogen bonds and solvate the ionic species.

-

Moderate to High Solubility Expected: Polar aprotic solvents like acetonitrile, acetone, and dimethylformamide (DMF) may also be suitable, primarily due to their polarity and ability to solvate the cation.

-

Low Solubility Expected: Non-polar solvents such as hexane, toluene, and diethyl ether are anticipated to be poor solvents for this salt due to the significant mismatch in polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the widely accepted shake-flask technique.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., methanol). These will be used to generate a calibration curve.

-

Sample Preparation: To a series of vials, add a pre-weighed amount of the selected organic solvent. Add an excess of this compound to each vial to ensure that a saturated solution is formed.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After equilibration, remove the vials from the shaker and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analysis: Analyze the diluted samples and the standard solutions by a validated HPLC or GC method.

-

Calculation: Using the calibration curve, determine the concentration of this compound in the diluted samples. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and concise manner to facilitate comparison between different solvents.

Table 1: Illustrative Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) |

| Methanol | Polar Protic | [Experimental Value] |

| Ethanol | Polar Protic | [Experimental Value] |

| Isopropanol | Polar Protic | [Experimental Value] |

| Acetonitrile | Polar Aprotic | [Experimental Value] |

| Acetone | Polar Aprotic | [Experimental Value] |

| Toluene | Non-polar | [Experimental Value] |

| Hexane | Non-polar | [Experimental Value] |

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

The interpretation of this data will be crucial for selecting appropriate solvents for various applications. For instance, a solvent with high solubility would be ideal for preparing stock solutions or for reactions requiring high concentrations of the starting material. Conversely, a solvent in which the compound is sparingly soluble might be useful for crystallization or precipitation-based purifications.

Conclusion

While a comprehensive public database on the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary theoretical framework and a detailed experimental protocol for researchers to generate this critical data. By systematically evaluating the solubility in a range of solvents, scientists and drug development professionals can make informed decisions in the design and execution of synthetic routes and purification strategies, ultimately accelerating their research and development efforts.

References

-

MySkinRecipes. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. [Link]

-

PubChem. 2-(Trifluoromethyl)pyrrolidine. [Link]

-

Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

University of Texas at Dallas. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Purification of organic hydrochloride salt?. [Link]

-

National Center for Biotechnology Information. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Queen's University. Solubility of Organic Compounds. [Link]

-

ResearchGate. Reply to “comment for 'Measurement and correlation of solubility of 2-chloro-3-(trifluoromethyl)pyridine in pure solvents and ethanol + n-propanol mixtures'”. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

University of Glasgow. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

PubChem. 4-(2-(2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile. [Link]

-

PubChem. Pyrrolidine. [Link]

-

IUPAC-NIST Solubility Data Series. [Link]

-

Phenomenex. Solvent Miscibility Table. [Link]

-

Phenomenex. SOLVENT MISCIBILITY TABLE. [Link]

Sources

Trifluoromethylated Pyrrolidines: A Nexus of Privileged Structure and Performance-Enhancing Functionality in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of privileged scaffolds with performance-enhancing functional groups represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical analysis of trifluoromethylated pyrrolidines, a compound class that marries the conformational and stereochemical advantages of the pyrrolidine ring with the profound physicochemical and pharmacokinetic benefits imparted by the trifluoromethyl (CF3) group. We will explore the strategic rationale for their design, dissect key synthetic methodologies for their stereocontrolled construction, and examine impactful case studies where this unique structural combination has been leveraged to address significant challenges in drug discovery. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Strategic Imperative: Why Trifluoromethylated Pyrrolidines?

The pyrrolidine ring is one of the most ubiquitous nitrogen-containing heterocycles in medicinal chemistry, celebrated for its role as a "privileged scaffold".[1] Its non-planar, five-membered structure provides an ideal three-dimensional framework for orienting substituents into precise vectors in pharmacophore space, enabling high-affinity interactions with biological targets.[2] Found in numerous natural products and FDA-approved drugs, the pyrrolidine nucleus is a testament to nature's and chemists' success in generating potent and selective bioactive molecules.[3][4]

Parallel to the rise of privileged structures, the trifluoromethyl (CF3) group has emerged as a critical tool for fine-tuning molecular properties. Its unique electronic nature and steric profile allow medicinal chemists to strategically modulate lipophilicity, metabolic stability, and binding interactions in ways that are often difficult to achieve with other functional groups.[5] Approximately 20% of all commercialized pharmaceuticals contain fluorine, with the CF3 group being a prominent feature in many modern drugs.[6][7]

The strategic incorporation of a CF3 group onto the pyrrolidine scaffold is not merely an additive process; it is a synergistic one. This combination unlocks a unique set of properties that can overcome common drug development hurdles, such as poor metabolic stability, off-target effects, or inadequate bioavailability. This guide will elucidate the causality behind these benefits and provide the technical foundation for their practical application.

Physicochemical and Pharmacokinetic Consequences of Trifluoromethylation

The decision to introduce a CF3 group is driven by its predictable and powerful influence on key drug-like properties. When appended to a pyrrolidine ring, these effects are particularly pronounced.

Modulation of Lipophilicity and Metabolic Stability

The CF3 group is highly lipophilic (Hansch π value of +0.88), which can significantly enhance a molecule's ability to permeate biological membranes.[5] This is critical for oral absorption and, in the case of central nervous system (CNS) targets, for crossing the blood-brain barrier. Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[5] Placing this robust group on the pyrrolidine scaffold can shield an otherwise susceptible position from metabolic attack, thereby increasing the drug's half-life and bioavailability.

| Compound | Structure | Calculated logP | Significance |

| Pyrrolidine | C₄H₉N | 0.46 | Baseline polarity |

| 3-(Trifluoromethyl)pyrrolidine | C₅H₈F₃N | 1.29 | Increased lipophilicity for enhanced membrane permeability |

Alteration of Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group significantly influences the basicity of the pyrrolidine nitrogen. By pulling electron density away from the nitrogen atom, the CF3 group can lower its pKa by several units. This has profound implications for drug design. A lower pKa can reduce unwanted interactions with off-target proteins, such as the hERG channel, mitigating potential cardiotoxicity. It also alters the ionization state of the molecule at physiological pH, which can fine-tune its solubility and target engagement. For instance, a CF3 group on a heteroaliphatic ring was shown to lower the pKa of a cyclic carbamate, improving drug potency through enhanced hydrogen bonding with the target reverse transcriptase enzyme.[8]

Conformational Constraint

The steric bulk of the CF3 group can act as a conformational lock, influencing the puckering of the five-membered pyrrolidine ring. This can pre-organize the molecule into a bioactive conformation that minimizes the entropic penalty upon binding to its target, leading to higher affinity and selectivity.

Core Synthetic Methodologies: Accessing the Scaffold

The stereocontrolled synthesis of trifluoromethylated pyrrolidines is a critical challenge that has been met with innovative organocatalytic and metal-catalyzed solutions. The most powerful strategies often involve building the ring from CF3-containing precursors rather than attempting to trifluoromethylate a pre-existing pyrrolidine.

Key Synthetic Workflow: Asymmetric [3+2] Cycloaddition

One of the most elegant and widely adopted methods is the 1,3-dipolar cycloaddition between a CF3-containing dipolarophile and an azomethine ylide.[9][10] This approach allows for the direct and highly stereoselective construction of the pyrrolidine core with multiple, well-defined stereocenters.

Caption: General workflow for the catalytic asymmetric synthesis of CF3-pyrrolidines.

Self-Validating Experimental Protocol: Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition

This protocol describes the synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines with three contiguous stereogenic centers, adapted from established literature. The self-validating nature of this protocol lies in the domino reaction sequence; the successful formation of the final product inherently confirms the successful execution of two distinct bond-forming events in a specific, stereocontrolled manner.

Objective: To synthesize enantioenriched 4-nitro-3-(trifluoromethyl)pyrrolidine derivatives.

Materials:

-

(E)-4,4,4-trifluoro-1-nitrobut-1-ene (Trifluoromethylated Michael Acceptor)

-

α-imino ester derived from glycine (Azomethine Ylide Precursor)

-

Chiral Squaramide or Thiourea-based Organocatalyst (e.g., Takemoto catalyst)

-

Toluene, anhydrous

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, 10 mL round-bottom flask under an inert atmosphere of nitrogen, add the chiral organocatalyst (0.02 mmol, 10 mol%).

-

Reagent Addition: Add anhydrous toluene (2.0 mL) to dissolve the catalyst. Cool the solution to the specified reaction temperature (e.g., -20 °C) using a cryocooler.

-

Precursor Introduction: Sequentially add the α-imino ester (0.22 mmol, 1.1 equiv) followed by the (E)-4,4,4-trifluoro-1-nitrobut-1-ene (0.20 mmol, 1.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture vigorously at -20 °C. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours). The causality for monitoring is to prevent the formation of side products from prolonged reaction times or decomposition.

-

Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture). The choice of eluent polarity is critical for separating the desired diastereomer.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure. Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC analysis.

Case Studies and Applications in Drug Discovery

The true value of the trifluoromethylated pyrrolidine scaffold is demonstrated through its application in active drug discovery programs.

Caption: Key therapeutic areas leveraging the CF3-pyrrolidine scaffold.

Anticancer Agents: In the development of novel anticancer agents, the CF3-pyrrolidine motif can be used to enhance selectivity and overcome resistance. For example, docking studies of certain pyrrolidinyl-carbazole derivatives showed that a trifluoromethyl group on an associated phenyl ring participated in favorable hydrophobic binding interactions within the colchicine binding site of tubulin.[2] While not directly on the pyrrolidine, this highlights the synergy. The logical next step, which many research groups are pursuing, is to place the CF3 group on the pyrrolidine itself to lock in an optimal binding conformation and block metabolic hotspots.

Antiviral Agents: The development of effective antiviral therapies often requires molecules that can efficiently penetrate host cells. The increased lipophilicity of trifluoromethylated pyrrolidines makes them attractive scaffolds for this purpose. For instance, isatin derivatives bearing a 3-(trifluoromethyl)piperidin-1-yl sulfonyl moiety have been investigated as potential broad-spectrum antiviral agents.[11] The trifluoromethyl group in such compounds can contribute to key interactions with viral enzymes like reverse transcriptase or proteases.[12]

CNS Disorders: The antidepressant Fluoxetine is a landmark example of how a trifluoromethyl group can enhance brain penetration and confer selective serotonin reuptake inhibition.[5][8] Applying this principle, trifluoromethylated pyrrolidines are being explored for CNS targets where blood-brain barrier penetration is essential. The scaffold's ability to present substituents in a well-defined 3D orientation is ideal for targeting complex receptors and ion channels in the brain.

Future Perspectives

The field of trifluoromethylated pyrrolidines continues to evolve rapidly. Future progress will likely be driven by several key areas:

-

Novel Synthetic Methods: The development of new, more efficient, and scalable catalytic methods for asymmetric synthesis remains a high priority. This includes the discovery of novel trifluoromethylating reagents and late-stage functionalization techniques.[13][14]

-

Exploration of New Chemical Space: Moving beyond simple CF3-substitution to include more complex fluorinated groups (e.g., -OCF3, -SCF3) on the pyrrolidine ring will open new avenues for property modulation.

-

Application in New Therapeutic Areas: The unique properties of this scaffold make it a compelling candidate for challenging targets in areas like neurodegeneration, inflammation, and metabolic diseases.

References

- Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05).

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.

- The Journal of Organic Chemistry Ahead of Print - ACS Publications.

- FDA-approved pyrrolidine-containing drugs in 2022. - ResearchGate.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18).

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06).

- Asymmetric Synthesis of α-Trifluoromethyl Pyrrolidines through Organocatalyzed 1,3-Dipolar Cycloaddition Reaction | The Journal of Organic Chemistry - ACS Publications.

- The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction | The Journal of Organic Chemistry - ACS Publications. (2021-09-08).

- Catalytic Diastereo- and Enantioselective Synthesis of Tertiary Trifluoromethyl Carbinols through a Vinylogous Aldol Reaction of Alkylidenepyrazolones with Trifluoromethyl Ketones | The Journal of Organic Chemistry - ACS Publications. (2022-03-16).

- Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - NIH. (2025-06-11).

- RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC - NIH. (2023-09-04).

- Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal.

- The Antiviral Activity of Trifluoromethylthiolane Derivatives - MDPI. (2022-11-16).

- Biologically active pyrrolidines bearing trifluoromethylated quaternary stereocenter. - ResearchGate.

- Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. (2024-12-17).

- Progress in copper-catalyzed trifluoromethylation - Beilstein Journals. (2018-01-17).

- Asymmetric synthesis of functionalized trifluoromethyl-substituted pyrrolidines via an organocatalytic domino Michael/Mannich [3+2] cycloaddition - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC08352H. (2016-11-10).

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

The Trifluoromethyl Group's Influence on Pyrrolidine Ring Stability: A Technical Guide for Drug Discovery Professionals

Executive Summary: The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its profound impact on a molecule's pharmacokinetic and pharmacodynamic profile is particularly significant when applied to privileged structures like the pyrrolidine ring. This guide provides an in-depth analysis of the multifaceted role the CF3 group plays in stabilizing the pyrrolidine ring. We will explore the fundamental electronic and conformational effects, the enhancement of metabolic stability, and the modulation of critical physicochemical properties. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage trifluoromethylation to design more stable, potent, and effective therapeutic agents.

Introduction: The Strategic Value of Fluorination in Pyrrolidine Scaffolds

The pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous scaffold in a vast number of FDA-approved drugs and natural products. Its three-dimensional structure and inherent chirality provide an excellent framework for creating molecules with high binding affinity and selectivity.[1] However, unsubstituted or simply alkyl-substituted pyrrolidine rings can be susceptible to metabolic degradation and may lack the optimal physicochemical properties for drug-likeness.

The introduction of fluorine, and particularly the trifluoromethyl (CF3) group, has become an indispensable tool for overcoming these limitations.[2][3] The unique electronic properties and steric bulk of the CF3 group can dramatically influence a molecule's stability, conformation, and biological interactions.[2] This guide will dissect the core principles behind these effects, providing both theoretical understanding and practical experimental guidance.

Fundamental Physicochemical Effects of the Trifluoromethyl Group

The introduction of a CF3 group fundamentally alters the electronic and physical nature of the pyrrolidine ring.

Electronic Profile: The Potent Inductive Effect

The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I effect) through the sigma bonds. This pull of electron density has a direct and significant impact on the basicity of the pyrrolidine nitrogen.

By withdrawing electron density from the ring, the CF3 group makes the lone pair of electrons on the nitrogen atom less available for protonation. This results in a marked decrease in the pKa of the pyrrolidine moiety.[4] This modulation of basicity is critical in drug design, as it can influence solubility, receptor interactions, and the ability to avoid unwanted interactions with biological targets like the hERG channel.

Lipophilicity and Bioavailability

Lipophilicity is a critical parameter that governs a drug's ability to cross cell membranes and reach its target. The trifluoromethyl group is highly lipophilic, with a Hansch-Fujita π constant of approximately +0.88, significantly increasing the overall lipophilicity of a molecule.[2][5] This property can be strategically employed to enhance absorption and distribution. However, this increase must be carefully balanced to maintain adequate aqueous solubility for formulation and to avoid issues associated with high lipophilicity, such as non-specific binding and rapid metabolism.

| Property | Non-fluorinated Analog (e.g., -CH3) | Trifluoromethylated Analog (-CF3) | Impact on Pyrrolidine Scaffold |

| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Decreases basicity (pKa) of the ring nitrogen[4] |

| Hansch π Constant | ~ +0.5 | ~ +0.88[2][5] | Increases lipophilicity, affecting membrane permeability |

| C-X Bond Energy | C-H: ~414 kJ/mol | C-F: ~485 kJ/mol[5] | Dramatically increases resistance to metabolic oxidation |

Conformational Control: How the CF3 Group Governs Pyrrolidine Ring Pucker

The non-planar nature of the pyrrolidine ring allows it to adopt various puckered conformations, typically described as "envelope" or "twist" forms. The two predominant pucker modes are often designated as Cγ-exo (C4-exo) and Cγ-endo (C4-endo).[6][7] The conformational preference is dictated by the nature and stereochemistry of its substituents and has profound implications for how the molecule presents its pharmacophoric elements to a biological target.

Stereoelectronic Effects: The Gauche Effect and Hyperconjugation

In fluorinated aliphatic systems, a phenomenon known as the "gauche effect" can stabilize conformations that would otherwise be considered sterically unfavorable.[8] The primary explanation for this effect is hyperconjugation: a stabilizing interaction that involves the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[8][9] This orbital overlap is maximized in a gauche arrangement.

Within the constrained environment of a pyrrolidine ring, these stereoelectronic forces are critical. The placement of a CF3 group can create a strong conformational bias, locking the ring into a preferred pucker. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a receptor, potentially leading to a significant increase in binding affinity.

Caption: Gauche vs. Anti conformation, illustrating stabilizing hyperconjugation.

Locking the Ring: Equatorial Preference

Studies on substituted prolines, a key type of pyrrolidine, have shown that bulky groups like trifluoromethyl tend to strongly favor a pseudoequatorial position to minimize steric strain.[10] This preference effectively locks the pyrrolidine ring into a specific conformation. For instance, a CF3 group at the C4 position can force the ring into an endo or exo pucker depending on its cis/trans relationship with other substituents. This conformational rigidity is a powerful tool for medicinal chemists to enforce a specific bioactive conformation.

Enhancing Metabolic Stability: A Chemical Shield

One of the most celebrated advantages of incorporating a CF3 group is the dramatic enhancement of metabolic stability.[2] This stability arises primarily from the exceptional strength of the carbon-fluorine bond.

The Strength of the Carbon-Fluorine Bond

The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[5] This is significantly stronger than a typical C-H bond (~414 kJ/mol) or a C-C bond. This inherent strength makes the CF3 group exceptionally resistant to enzymatic cleavage.

Thwarting CYP450-Mediated Oxidation

A primary route of metabolism for many drugs involves the oxidation of aliphatic C-H bonds, a process frequently mediated by cytochrome P450 (CYP) enzymes. By strategically replacing a metabolically labile methyl group (-CH3) or a hydrogen atom at a susceptible position with a CF3 group, chemists can effectively block this metabolic pathway.[2][3] The CF3 group acts as a "metabolic shield," preventing oxidation at that site. This leads to a longer in vivo half-life, reduced clearance, and a more predictable and reliable pharmacokinetic profile for the drug candidate.

Caption: A typical workflow for an in vitro metabolic stability assay.

Experimental Protocols for Characterization

Validating the effects of trifluoromethylation requires robust experimental analysis. The following protocols outline key methodologies.

Protocol: Conformational Analysis using NMR Spectroscopy

Objective: To determine the preferred conformation and ring pucker of a trifluoromethylated pyrrolidine derivative.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a high-quality NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

-

Carefully integrate all signals to confirm proton counts.

-

Analyze the chemical shifts and coupling patterns of the pyrrolidine ring protons. Protons in pseudo-axial and pseudo-equatorial positions will have distinct chemical shifts and coupling constants.

-

-

J-Coupling Analysis:

-

Measure the vicinal coupling constants (³JHH) between adjacent protons on the ring. The magnitude of these couplings is dependent on the dihedral angle, as described by the Karplus equation.

-

Simulate the spin systems if necessary to extract accurate coupling constants from complex second-order spectra.[11]

-

Use the measured ³JHH values to deduce the dihedral angles and, consequently, the predominant ring pucker (e.g., C4-exo vs. C4-endo).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift of the CF3 group provides information about its electronic environment.

-

If coupled to nearby protons, the multiplicity of the ¹⁹F signal can further confirm its position.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to confirm proton-proton connectivities within the ring.

-

Acquire NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, providing definitive evidence for cis/trans relationships and confirming axial/equatorial assignments.

-

Protocol: In Vitro Metabolic Stability Assay

Objective: To quantify the metabolic stability of a trifluoromethylated pyrrolidine by measuring its rate of degradation in the presence of liver microsomes.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a solution of NADPH regenerating system in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a 96-well plate, pre-warm the phosphate buffer, microsome suspension, and a working solution of the test compound (final concentration typically 1 µM) at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard. The "0 minute" sample is quenched immediately before adding NADPH.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

-

Develop a specific method to quantify the peak area of the parent compound relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the line from the linear regression. The elimination rate constant (k) is the negative of the slope.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.

-

Conclusion: A Multifaceted Tool for Stability Enhancement

The trifluoromethyl group is far more than a simple bulky substituent. Its influence on the pyrrolidine ring is a powerful interplay of electronic, steric, and stereoelectronic effects. By inducing a strong electron-withdrawing effect, it modulates the basicity of the ring nitrogen. Through hyperconjugation and steric demand, it can lock the ring into a single, well-defined conformation, which is highly advantageous for optimizing receptor binding. Most critically, the exceptional strength of the C-F bond provides a robust shield against metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[2] A thorough understanding of these principles enables medicinal chemists to rationally design more stable, potent, and successful pyrrolidine-based therapeutics.

References

-

Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH. [Link]

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents - SciSpace. [Link]

-

Gauche effect - Wikipedia. [Link]

-

Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC - NIH. [Link]

-

Trifluoromethyl group - Wikipedia. [Link]

-

Design and biological activity of trifluoromethyl containing drugs - Wechem. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed. [Link]

-

First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III) - PMC - NIH. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400... - ResearchGate. [Link]

-

Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF - ResearchGate. [Link]

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. [Link]

-

How can the gauche-effect be explained? - Chemistry Stack Exchange. [Link]

-

The Gauche Effect in XCH2CH2X Revisited - PMC - NIH. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gauche effect - Wikipedia [en.wikipedia.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of (R)-2-Trifluoromethyl-pyrrolidine hydrochloride

As a foundational chiral building block in modern medicinal chemistry, (R)-2-Trifluoromethyl-pyrrolidine hydrochloride is instrumental in the synthesis of novel pharmaceutical agents. Its trifluoromethyl group often enhances metabolic stability and bioavailability, making it a valuable scaffold in drug discovery, particularly for neuroactive compounds.[1] The hydrochloride salt form improves its solubility and handling characteristics in aqueous media.[1] However, the same reactivity and properties that make this compound synthetically useful also necessitate a rigorous and informed approach to its handling. This guide provides an in-depth, experience-driven perspective on the safety protocols, hazard mitigation, and emergency procedures essential for researchers and drug development professionals working with this reagent.

Section 1: Hazard Identification and Risk Profile

A thorough understanding of a chemical's hazard profile is the bedrock of safe laboratory practice. It is not sufficient to simply read the hazard statements; a scientist must comprehend the implications of these classifications in the context of their experimental workflow.

This compound is classified as a hazardous substance. While specific classifications can vary slightly between suppliers, a consolidated hazard profile identifies it as a corrosive solid that can cause severe skin burns and eye damage, and may also cause respiratory irritation.[2]

Core Hazard Classifications:

| Hazard Class | GHS Hazard Code | Description | Causality and Experimental Insight |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage.[2] | As a hydrochloride salt of an amine, this compound can be acidic. More significantly, corrosive solids can dissolve in the moisture on the skin, leading to a delayed but severe chemical burn.[3] Unlike with liquid corrosives where the danger is immediate, the insidious nature of solid corrosives can lead to prolonged, unnoticed contact, resulting in deeper tissue damage. |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage.[2][4] | The eyes are exceptionally vulnerable to corrosive materials. The fine, crystalline nature of this solid means it can easily become airborne during transfer, posing a significant risk. Contact can cause irreversible damage, including blindness.[2] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4][5] | Fine powders can be easily inhaled during weighing or transfer operations. The corrosive nature of the dust will irritate the mucous membranes of the respiratory tract, leading to coughing, inflammation, and discomfort.[4] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[5] | While less common in a laboratory setting, accidental ingestion can occur through poor hygiene practices (e.g., contaminated hands). This can lead to severe damage to the gastrointestinal tract.[2] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety is a multi-layered defense. We begin with engineering controls to contain the hazard at its source, followed by diligent use of PPE to protect the individual.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound solid, especially weighing and transfers, must be conducted within a properly functioning chemical fume hood.[6][7] This is non-negotiable. The hood contains airborne particulates and protects the user from inhalation hazards.

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions that may escape primary containment.[8]

-

Safety Stations: An ANSI-compliant safety shower and eyewash station must be readily accessible and unobstructed within a 10-second travel distance from the work area.[9] Verify their functionality weekly.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE should not be a matter of habit, but a conscious risk-based decision. Each component validates the others to create a comprehensive barrier.

-

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[10] Given the risk of splashes during dissolution or reaction quenching, the use of a full-face shield over the goggles is strongly recommended.[10]

-

Skin Protection:

-

Gloves: Nitrile gloves are a suitable choice for handling the solid and for incidental contact.[10] However, always check the manufacturer's breakthrough time data if prolonged contact or immersion is possible. Double-gloving is a prudent practice when weighing and transferring the material.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves and a closed front is required.

-

Footwear: Closed-toe shoes are mandatory; open-toed shoes are never permitted in a laboratory setting.[3]

-

-

Respiratory Protection: For standard operations within a fume hood, respiratory protection is not typically required. However, if a situation arises where the fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.

Section 3: Protocols for Safe Handling and Storage

Methodical and deliberate actions are crucial to minimizing risk. The following protocols are designed to be self-validating systems for common laboratory procedures.

Weighing and Transfer Protocol

-

Preparation: Don all required PPE before entering the designated work area. Decontaminate the fume hood surface and the analytical balance.

-

Containment: Perform all weighing operations on a disposable weigh boat or creased weighing paper within the fume hood. This prevents contamination of the balance.

-

Dispensing: Use a dedicated, clean spatula. When scooping the solid, use slow and deliberate movements to minimize the generation of airborne dust. Avoid tapping the spatula on the side of the container.

-

Cleanup: After transfer, carefully fold the weighing paper and dispose of it in the designated solid hazardous waste container. Wipe down the spatula, the balance, and the surrounding fume hood surface with a damp cloth to collect any residual dust.[11]

Storage Requirements

-

Container: Keep the compound in its original, tightly sealed container.[12]

-

Location: Store in a cool, dry, and well-ventilated area.[8] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[13]

-

Segregation: Store corrosive materials separately from other hazard classes.[7] Never store corrosive liquids above eye level.[10]

Section 4: Emergency Procedures

Preparation is key to a successful emergency response. Every member of the laboratory must be familiar with these procedures before an incident occurs.

Exposure Response

| Exposure Route | Immediate Action | Follow-up |

| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower.[14] | Seek immediate medical attention. Do not apply any creams or ointments.[14] |

| Eye Contact | Immediately and continuously flush the eyes with lukewarm, gently flowing water for at least 15-20 minutes at an eyewash station.[2][15] Hold the eyelids open to ensure water reaches all surfaces.[15] Remove contact lenses if present and easy to do.[2] | Seek immediate medical attention from an ophthalmologist.[15] |

| Inhalation | Move the affected person to fresh air immediately.[2] If breathing is difficult, have a trained person administer oxygen. | Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. | Seek immediate medical attention.[2][8] |

Spill Response

-

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with a neutral absorbent material (e.g., vermiculite, sand, or a commercial spill kit for acids).

-

Carefully sweep the absorbed material into a designated hazardous waste container.[11]

-

Decontaminate the area with soap and water.[11]

-

-

Major Spill (Outside of a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory doors to contain the spill.

-

Contact your institution's Environmental Health & Safety (EH&S) department and emergency services. Do not attempt to clean up a large spill yourself.

-

Section 5: Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[2] Collect waste in clearly labeled, sealed containers and follow all institutional, local, and national regulations for chemical waste disposal.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

- Fluorochem Ltd. (2024). Safety Data Sheet: (3R,4R)-3-methyl-4-(trifluoromethyl)pyrrolidine hydrochloride. CymitQuimica.

-

MySkinRecipes. (n.d.). (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. Retrieved from [Link]

-

Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

-

KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

-

University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

Grand Valley State University. (2015). Corrosives - Lab Safety. Retrieved from [Link]

-

Stanford University Environmental Health & Safety. (2024). General Use SOP - Corrosive Materials. Retrieved from [Link]

-

Mayo Clinic. (n.d.). Chemical splash in the eye: First aid. Retrieved from [Link]

-

University of Toronto. (n.d.). 10.7 Handling Procedures for Corrosive Materials. Retrieved from [Link]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: (R)-(+)-3-Hydroxypyrrolidine. Fisher Scientific.

-

GOV.UK. (2024). What to do in a chemical emergency. Retrieved from [Link]

Sources

- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]

- 4. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. eng.uwo.ca [eng.uwo.ca]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]

- 11. hse.kaust.edu.sa [hse.kaust.edu.sa]

- 12. chemscene.com [chemscene.com]

- 13. matrixscientific.com [matrixscientific.com]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]

fundamental reactivity of the pyrrolidine nitrogen in C-N bond formation

An In-Depth Technical Guide to the Fundamental Reactivity of the Pyrrolidine Nitrogen in C-N Bond Formation

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the core principles governing the reactivity of the pyrrolidine nitrogen in carbon-nitrogen (C-N) bond formation, a cornerstone of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development. The unique structural and electronic properties of the pyrrolidine ring system impart a distinct reactivity profile to its secondary amine nitrogen, making it a highly valuable and frequently employed building block. This document will elucidate the factors influencing this reactivity and provide practical, field-tested insights into its application in key synthetic transformations.

The Physicochemical Landscape of the Pyrrolidine Nitrogen

The reactivity of the pyrrolidine nitrogen is a direct consequence of its electronic and conformational environment. Understanding these foundational principles is critical for predicting its behavior in chemical reactions and for designing robust synthetic protocols.

Basicity and Nucleophilicity: A Comparative Analysis

The nitrogen atom in pyrrolidine exhibits a pKa of approximately 11.3 for its conjugate acid, the pyrrolidinium ion. This value is significantly higher than that of other cyclic amines such as piperidine (pKa ≈ 11.1) and azetidine (pKa ≈ 11.29), and notably higher than acyclic secondary amines like diethylamine (pKa ≈ 10.9). This elevated basicity is attributed to the electron-donating inductive effect of the alkyl chains and the stereoelectronic effects of the ring structure.

However, it is the exceptional nucleophilicity of the pyrrolidine nitrogen that truly distinguishes it as a reagent in C-N bond formation. Nucleophilicity is not solely dictated by basicity; it is also heavily influenced by the steric accessibility of the lone pair of electrons on the nitrogen atom.

Conformational Dynamics and Steric Accessibility

The five-membered pyrrolidine ring is not planar but instead adopts a puckered "envelope" or "twist" conformation to alleviate torsional strain. This dynamic conformational flexibility has profound implications for the reactivity of the nitrogen atom. The "puckering" of the ring can influence the orientation of the nitrogen's lone pair, affecting its availability for reaction.

Crucially, the relatively constrained nature of the five-membered ring, as compared to the more flexible six-membered piperidine ring, results in a more exposed and accessible nitrogen lone pair. This reduced steric hindrance around the nitrogen atom is a key factor contributing to pyrrolidine's high nucleophilicity and its propensity to participate in a wide array of C-N bond-forming reactions.

| Amine | pKa of Conjugate Acid | Ring Size | Key Conformational Features |

| Azetidine | 11.29 | 4 | High ring strain, planar tendencies |

| Pyrrolidine | 11.3 | 5 | Envelope/Twist, low torsional strain |

| Piperidine | 11.1 | 6 | Chair/Boat, greater conformational flexibility |

| Diethylamine | 10.9 | Acyclic | Free rotation, greater steric hindrance |

Key Methodologies for C-N Bond Formation with Pyrrolidine

The enhanced nucleophilicity of the pyrrolidine nitrogen makes it an ideal substrate for a variety of C-N bond-forming reactions. This section will delve into the mechanisms and practical considerations of three major classes of these reactions.

Nucleophilic Substitution: The SN2 Pathway

The direct reaction of pyrrolidine with alkyl halides or other electrophiles bearing a suitable leaving group is a classic and widely utilized method for constructing C-N bonds. This reaction typically proceeds via an SN2 mechanism, where the pyrrolidine nitrogen acts as the nucleophile.

Mechanism of SN2 with Pyrrolidine

Caption: SN2 reaction mechanism of pyrrolidine with an alkyl halide.

Experimental Protocol: N-Benzylation of Pyrrolidine

-

Reagents and Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyrrolidine (1.0 eq.) and potassium carbonate (1.5 eq.) in acetonitrile (MeCN).

-

Addition of Electrophile: To the stirring suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reductive Amination: A Versatile Approach

Reductive amination is a powerful and highly versatile method for the formation of C-N bonds, particularly for the synthesis of N-alkylated pyrrolidines from aldehydes and ketones. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.

Mechanism of Reductive Amination

Caption: Two-step mechanism of reductive amination.

Experimental Protocol: Synthesis of N-Cyclohexylpyrrolidine

-

Reagents and Setup: To a solution of pyrrolidine (1.0 eq.) and cyclohexanone (1.0 eq.) in dichloromethane (DCM) at 0°C, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq.) portion-wise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: A Modern Cross-Coupling Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of N-aryl pyrrolidines. This powerful method allows for the formation of a C(aryl)-N bond, a linkage that is prevalent in many biologically active molecules.

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)pyrrolidine

-

Reagents and Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine Pd2(dba)3 (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), sodium tert-butoxide (1.4 eq.), and 4-bromoanisole (1.0 eq.).

-

Addition of Amine and Solvent: Add anhydrous toluene, followed by pyrrolidine (1.2 eq.).

-

Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110°C for the specified time, monitoring by GC-MS or LC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion: Harnessing the Reactivity of the Pyrrolidine Nitrogen

The pyrrolidine moiety is a privileged scaffold in medicinal chemistry and drug discovery, and its prevalence is largely due to the predictable and robust reactivity of its nitrogen atom. The high nucleophilicity, a consequence of its electronic nature and the steric accessibility of the nitrogen lone pair, makes it an excellent substrate for a wide range of C-N bond-forming reactions.

A thorough understanding of the principles outlined in this guide—from the fundamental physicochemical properties of the pyrrolidine nitrogen to the mechanisms and practical considerations of key synthetic methodologies—is essential for researchers, scientists, and drug development professionals. By leveraging this knowledge, the synthetic chemist can design and execute efficient and reliable routes to novel and complex molecules, accelerating the pace of innovation in chemical science.

References

-

Title: The pKa of Pyrrolidinium Ion Source: Chemicalize by ChemAxon URL: [Link]

-

Title: Reductive Amination Source: Organic Chemistry Portal URL: [Link]

-

Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

-

Title: N-Alkylation of Amines with Alkyl Halides Source: Organic Chemistry Portal URL: [Link]

-

Title: Pyrrolidine Source: Wikipedia URL: [Link]

A Comprehensive Spectroscopic Guide to (R)-2-Trifluoromethyl-pyrrolidine Hydrochloride for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-2-Trifluoromethyl-pyrrolidine hydrochloride, a critical chiral building block in modern medicinal chemistry. Its trifluoromethyl group often enhances metabolic stability and bioavailability, making it a valuable moiety in the design of novel therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (CAS: 1389310-06-8) is a key intermediate in the synthesis of a variety of biologically active molecules.[2] The pyrrolidine scaffold is a prevalent feature in many natural products and pharmaceuticals, and the introduction of a trifluoromethyl group at the C-2 position introduces unique electronic and steric properties that can profoundly influence a molecule's pharmacological profile. Understanding the precise spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation in a research and development setting.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with the IUPAC name (2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride, is characterized by a five-membered pyrrolidine ring, a chiral center at the C-2 position bearing a trifluoromethyl group, and a protonated nitrogen atom forming a hydrochloride salt. These features give rise to a distinct set of signals in various spectroscopic analyses.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence chemical shifts, particularly for the exchangeable N-H protons.

-

Instrumentation: Acquire NMR spectra on a 400 MHz or higher field spectrometer equipped with a multinuclear probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum, using a suitable reference standard such as CFCl₃.

-

2D NMR (Optional but Recommended): COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) experiments can be performed to confirm assignments and establish connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring. Due to the chiral center at C-2, the protons on the same carbon atom (geminal protons) are diastereotopic and will exhibit different chemical shifts and couple to each other. The protonation of the nitrogen atom will lead to a downfield shift of the adjacent protons compared to the free base.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 4.0 - 4.2 | m | |

| H-3a, H-3b | 2.0 - 2.4 | m | |

| H-4a, H-4b | 1.9 - 2.2 | m | |

| H-5a, H-5b | 3.3 - 3.6 | m | |

| N-H₂ | 9.0 - 10.0 | br s |

Interpretation:

-

The H-2 proton is expected to be the most downfield of the ring protons (excluding the N-H protons) due to the deshielding effects of both the adjacent protonated nitrogen and the electron-withdrawing trifluoromethyl group.

-

The protons at C-3, C-4, and C-5 will appear as complex multiplets due to geminal and vicinal couplings. The diastereotopic nature of the geminal protons on C-3, C-4, and C-5 will result in separate signals for each proton.

-

The N-H₂ protons of the ammonium salt will appear as a broad singlet at a significantly downfield chemical shift. The broadness is due to rapid exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The electron-withdrawing trifluoromethyl group will have a significant impact on the chemical shifts of the adjacent carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Quartet Coupling (JC-F in Hz) |

| C-2 | 65 - 70 | ~35 |

| C-3 | 25 - 30 | |

| C-4 | 22 - 27 | |

| C-5 | 45 - 50 | |

| CF₃ | 125 - 130 | ~280 |

Interpretation:

-

C-2 is expected to be significantly downfield due to the attachment of both the nitrogen and the trifluoromethyl group. It will appear as a quartet due to coupling with the three fluorine atoms.

-

C-5 , being adjacent to the protonated nitrogen, will also be shifted downfield.

-

C-3 and C-4 will appear at more upfield chemical shifts, typical for aliphatic carbons.

-

The carbon of the trifluoromethyl group (CF₃) will appear as a quartet with a large one-bond C-F coupling constant.

Caption: Key 2D NMR correlations for structural assignment.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The trifluoromethyl group in this compound will give a single signal in the proton-decoupled ¹⁹F NMR spectrum.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

| CF₃ | -70 to -80 | s |

Interpretation:

-

The chemical shift of the CF₃ group is expected in the typical range for trifluoromethyl groups attached to an aliphatic carbon. The exact chemical shift will be dependent on the solvent and concentration. In a proton-coupled spectrum, this signal would be a doublet due to coupling with the H-2 proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the ammonium salt, C-H bonds of the pyrrolidine ring, and the C-F bonds of the trifluoromethyl group.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-